The table below summarizes the fundamental technical data for T-26c:
| Property | Description |
|---|---|
| IUPAC Name | Provided in SMILES notation: COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C(=O)O)C=C4)C(=O)N2 [1] |
| Molecular Weight | 479.51 g/mol [2] [1] |
| Chemical Formula | C₂₄H₂₁N₃O₆S [2] [1] |
| CAS Number | 869296-13-9 [1] |
| Mechanism of Action | Selective, potent inhibition of Matrix Metalloproteinase-13 (MMP-13) [2] [1] |
| Primary Target (IC₅₀) | MMP-13 (6.9 - 6.75 pM) [2] [1] |
| Key Advantage | >2,600-fold selectivity for MMP-13 over related metalloenzymes, minimizing off-target effects [2] [1] |
For research planning and analysis, the following quantitative data and experimental findings are critical.
Table 1: Key Quantitative Biochemical Data
| Parameter | Value / Measurement |
|---|---|
| IC₅₀ (MMP-13) | 6.75 - 6.9 pM (picomolar) [2] [1] |
| In Vitro Solubility (DMSO) | 15.62 - 40 mg/mL (32.57 - 83.41 mM) [2] [1] |
| In Vitro Activity | 87.4% inhibition of collagen breakdown at 0.1 μM in a stimulated cartilage model [1] |
Table 2: Reported In Vivo Pharmacokinetic Parameters (Guinea Pigs)
| Parameter | Free Acid (this compound) | Disodium Salt Formulation |
|---|---|---|
| AUC (ng·h/mL) | 6,478 | 8,357 |
| Cₘₐₓ (ng/mL) | 911 | 1,445 |
Note: Data obtained from a study involving oral administration at 10-20 mg/kg [1].
This compound is a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor with an IC₅₀ of 6.75 pM and more than 2,600-fold selectivity over other related metalloenzymes [1]. Its mechanism and experimental validation are detailed below.
Schematic of this compound inhibiting the MMP-13 mediated collagen degradation pathway.
Supporting Experimental Evidence:
This compound serves as a powerful tool in biological research, particularly in:
Matrix Metalloproteinase-13 (MMP-13) represents a crucial therapeutic target in osteoarthritis and cancer metastasis due to its central role in extracellular matrix degradation. As a collagenase, MMP-13 demonstrates particular efficiency in cleaving type II collagen, the primary structural component of articular cartilage, making it a key driver of cartilage destruction in osteoarthritis. Additionally, MMP-13 overexpression has been documented across multiple cancer types, including breast cancer, where it correlates with bone metastasis and poor patient outcomes. The development of MMP-13 inhibitors has been challenging due to the high structural homology across MMP family members, leading to dose-limiting musculoskeletal syndrome (MSS) with early-generation broad-spectrum inhibitors. This has driven research toward highly selective inhibitors that avoid the active-site zinc binding characteristic of non-selective MMP inhibitors, instead targeting secondary binding sites (exosites) unique to MMP-13.
The quest for selective MMP-13 inhibition gained significant momentum with the discovery that exosite-binding inhibitors could achieve exceptional selectivity profiles. T-26c emerged from this new generation of MMP-13 inhibitors, designed specifically to overcome the limitations of previous clinical candidates. Its development represents a case study in structure-based drug design, leveraging detailed structural knowledge of MMP-13's unique S1′ and S1″ binding pockets to achieve unprecedented selectivity while maintaining high potency. The following sections provide a comprehensive technical analysis of this compound's discovery, mechanism, characterization data, and experimental protocols suitable for research applications.
The discovery of this compound followed a rational design approach based on previous lead compounds identified through high-throughput screening. Initial leads such as compound 44 (IC₅₀ = 12 nM) provided the foundation for optimization, with X-ray crystallography revealing key interactions with MMP-13's S1′ specificity pocket [1]. Through structure-based drug design, researchers discovered an adjacent hydrophobic S1″ pocket that could be exploited for enhanced selectivity and potency. This previously unexplored binding site, adjacent to the S1′ site accommodating the quinazolinone template, presented an opportunity for designing inhibitors with improved interaction profiles.
Table: Design Strategy for this compound MMP-13 Inhibitor
| Design Element | Structural Feature | Purpose | Result |
|---|---|---|---|
| Central Scaffold | Thieno[2,3-d]pyrimidine-2-carboxamide | Core structure | Optimal positioning in S1′ pocket |
| S1″ Binding Group | Carboxybenzene at 5-position | Interaction with Lys140 | Enhanced potency and selectivity |
| Linker Optimization | Variable length spacers | Connect scaffold to S1″ group | Improved binding affinity |
| Zinc Avoidance | Non-hydroxamate structure | Prevent active site Zn binding | Reduced off-target effects |
The critical breakthrough came from incorporating a carboxybenzene group at the 5-position of the thieno[2,3-d]pyrimidine scaffold, strategically positioned to form a salt bridge with Lys140 in the S1″ binding site [1]. This specific interaction proved crucial for enhancing both potency and selectivity, as Lys140 is not conserved in the same spatial arrangement in other MMP family members. The molecular weight of the resulting compound this compound is 479.51 g/mol, with the chemical formula C₂₄H₂₁N₃O₆S and CAS number 869296-13-9 [2] [3]. The design strategy successfully avoided traditional zinc-binding groups, instead focusing on exosite interactions that conferred exceptional selectivity while maintaining low nanomolar potency.
This compound demonstrates extraordinary potency against MMP-13, with reported IC₅₀ values ranging from 6.75 pM to 6.9 pM in enzymatic assays [2] [4]. This places it among the most potent MMP-13 inhibitors ever reported. More significantly, this compound exhibits remarkable selectivity, showing more than 2,600-fold selectivity over other related metalloenzymes [2]. This exceptional selectivity profile addresses the primary limitation of earlier MMP inhibitors that failed in clinical trials due to off-target effects and subsequent musculoskeletal syndrome.
Table: Biochemical Characterization Data for this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| IC₅₀ for MMP-13 | 6.75-6.9 pM | Enzymatic assay | [2] [4] |
| Selectivity Factor | >2,600-fold | Against related metalloenzymes | [2] |
| Collagen Degradation Inhibition | 87.4% at 0.1 μM | IL-1β and oncostatin M stimulated cartilage | [2] [3] |
| Solubility in DMSO | 15.62 mg/mL (32.57 mM) | In vitro conditions | [2] |
| Physical Form | White to off-white powder | Solid state | [2] [3] |
The selectivity mechanism stems from this compound's unique binding mode that exploits structural features specific to MMP-13. Unlike traditional MMP inhibitors that target the conserved catalytic zinc ion, this compound binds to the S1′ specificity pocket and the adjacent S1″ hydrophobic pocket, regions that show significant structural variation among MMP family members [5] [1]. This exosite-binding mechanism represents a paradigm shift in MMP inhibitor design, avoiding the conservation challenges that plagued zinc-binding inhibitors. The noncompetitive inhibition kinetics further confirm this mechanism, showing that this compound does not compete with substrate for active site binding but rather modulates enzyme activity through distinct allosteric sites [5].
In cellular models, this compound has demonstrated significant functional efficacy in biologically relevant systems. In interleukin-1β (IL-1β) and oncostatin M stimulated cartilage, this compound produced 87.4% inhibition of collagen breakdown at a concentration of 0.1 μM [2] [3]. This demonstrates its ability to effectively penetrate tissue and inhibit MMP-13-mediated collagen degradation in a pathophysiologically relevant context. The potent inhibition of collagen breakdown is particularly significant given that type II collagen degradation represents the irreversible step in osteoarthritis progression, suggesting this compound's potential as a disease-modifying agent.
Beyond osteoarthritis models, this compound has been utilized as a chemical probe to investigate MMP-13 function in other disease contexts. In cancer research, this compound was employed to study MMP-13's role in promoting the osteogenic potential of BMP9 (bone morphogenetic protein 9) through enhancement of Wnt/β-catenin signaling via HIF-1α upregulation in mouse embryonic fibroblasts [6]. These findings revealed a previously unrecognized function of MMP-13 in mesenchymal stem cell lineage decision and provided insights into potential applications in bone tissue engineering and cancer metastasis. The availability of highly selective probes like this compound is crucial for delineating the complex roles of specific MMPs in physiological and pathological processes, as compensatory mechanisms and functional redundancy among MMP family members often complicate genetic approaches.
The pharmacokinetic profile of this compound has been evaluated in preclinical models, demonstrating favorable characteristics for in vivo applications. Studies reported that this compound was well absorbed across multiple species at oral doses of 10-20 mg/kg [2]. Formulation optimization led to significant improvements in pharmacokinetic parameters, with the disodium salt formulation of this compound showing enhanced exposure in guinea pigs compared to the free acid form. Specifically, the disodium salt produced an AUC of 8357 ng·h/mL and Cmax of 1445 ng/mL, compared to an AUC of 6478 ng·h/mL and Cmax of 911 ng/mL for the free acid this compound [2].
These promising pharmacokinetic properties, combined with its exceptional potency and selectivity, suggest this compound's potential as a therapeutic candidate for MMP-13-mediated diseases. The cartilage-protective effects observed in preclinical models position this compound as a potential disease-modifying osteoarthritis drug (DMOAD), which represents a significant unmet medical need in rheumatology [7]. Additionally, its efficacy in inhibiting cancer-related processes such as osteoclastogenesis and bone metastasis suggests potential applications in oncology [8] [6]. The high membrane permeability and oral availability further enhance its therapeutic utility, enabling systemic administration for conditions where MMP-13 activity contributes to disease progression.
The enzymatic inhibition assay for this compound against MMP-13 utilizes a fluorescence resonance energy transfer (FRET)-based method with triple-helical peptide substrates that mimic native collagen structure [9]. Begin by preparing the assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5. Recombinant MMP-13 catalytic domain is diluted in assay buffer to a working concentration of 1-2 nM. Prepare this compound stock solutions in DMSO and serially dilute in assay buffer to achieve the desired concentration range (typically from 10 mM down to pM concentrations), ensuring the final DMSO concentration does not exceed 1% (v/v).
The FRET substrate fTHP-15 [(Gly-Pro-Hyp)₅-Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly~Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg-(Gly-Pro-Hyp)₅-NH₂] is added to each well at a final concentration of 1.5 μM [9]. Initiate the reaction by adding the enzyme solution and monitor fluorescence continuously (excitation 325 nm, emission 395 nm) for 30-60 minutes at 30°C. Calculate percent inhibition using the formula: % Inhibition = [1 - (Slope_inhibitor/Slope_control)] × 100. Determine IC₅₀ values by fitting the inhibition data to a four-parameter logistic equation using non-linear regression analysis. This assay specifically measures triple-helical peptidase activity, which more accurately reflects MMP-13's collagenolytic activity compared to single-stranded substrates [9].
The functional efficacy of this compound in preventing collagen degradation can be assessed using a cartilage explant model [2] [7]. Obtain fresh articular cartilage from bovine nasal septum or human joint replacement surgeries, and cut into explants of approximately 2 mm³. Pre-culture explants in DMEM/F12 medium with 10% FBS for 24 hours to stabilize metabolic activity. Stimulate collagen degradation by adding a combination of IL-1β (10 ng/mL) and oncostatin M (10 ng/mL) to the culture medium. Add this compound at various concentrations (typically 0.1-10 μM) alongside cytokine stimulation.
Culture explants for 10-14 days, with medium changes every 2-3 days. Quantify collagen degradation by measuring the release of hydroxyproline or C2C collagen neoepitope in the conditioned medium using specific ELISA kits. Alternatively, assess collagen content in explants after the culture period using hydroxyproline assay or histological analysis with collagen-specific stains (e.g., picrosirius red). Include appropriate controls including unstimulated explants and cytokine-stimulated explants without inhibitor. This protocol models the inflammatory environment of osteoarthritis and provides physiologically relevant data on this compound's cartilage-protective efficacy [7].
Experimental workflow for assessing this compound efficacy in cartilage explant model
For evaluation of this compound pharmacokinetics, employ Sprague-Dawley rats (250-300 g) or guinea pigs (300-350 g) following appropriate institutional animal care guidelines [2]. Prepare this compound as either free acid or disodium salt formulation in 0.5% methylcellulose suspension for oral administration at 10-20 mg/kg. For intravenous administration, formulate this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution. Administer compounds to animals (n=3-5 per group) via oral gavage or tail vein injection.
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Separate plasma by centrifugation and store at -80°C until analysis. Extract this compound from plasma using protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate. Quantify this compound concentrations using LC-MS/MS with multiple reaction monitoring (MRM). For the disodium salt formulation, monitor transitions m/z 479.5→[product ions] for this compound. Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t₁/₂, and clearance using non-compartmental analysis with validated software. This protocol demonstrates the oral bioavailability and exposure parameters critical for therapeutic application.
This compound represents a significant advancement in MMP-13 inhibitor development, achieving exceptional potency (pM IC₅₀) and unprecedented selectivity (>2,600-fold) through a novel exosite-binding mechanism that avoids the conserved catalytic zinc ion. Its efficacy in preventing collagen degradation in cartilage explants (87.4% inhibition at 0.1 μM) and favorable pharmacokinetic profile across multiple species support its potential as a therapeutic candidate for osteoarthritis and cancer metastasis. The detailed experimental protocols provided enable researchers to evaluate MMP-13 inhibition and cartilage-protective effects using biologically relevant models. As a highly selective chemical probe, this compound continues to facilitate the investigation of MMP-13's roles in various pathological processes, highlighting the importance of targeted inhibitor design in overcoming the challenges of protease inhibitor development.
For researchers seeking additional information on this compound, the following resources are available:
The core quantitative data for T-26c, including its potency, selectivity, and basic chemical properties, are consolidated in the following table.
| Property | Value | Details / Assay Conditions |
|---|---|---|
| IC₅₀ (MMP-13) | 6.9 pM [1] [2] / 6.75 pM [3] [4] | Cell-free assay of human MMP-13 catalytic domain [1] [3] [2]. |
| Selectivity | >2,600-fold | Selectivity over other related metalloenzymes (e.g., MMP-1, MMP-7, MMP-9, MMP-14, TACE) [1] [3] [4]. |
| Molecular Weight | 479.51 g/mol [1] [3] [4] | Molecular Formula: C₂₄H₂₁N₃O₆S [1] [3] [4] |
| CAS Number | 869296-13-9 [1] [3] [4] |
This compound has been validated in both biochemical and more complex biological systems. The key experimental findings and detailed methodologies are provided below.
The following methodology for determining the IC₅₀ value was adapted from the search results [3] [4]:
[(X - C)/(T - C)] * 100, where:X = fluorescence count with inhibitorT = fluorescence count without inhibitor (total activity)C = fluorescence count with EDTA (background)
IC₅₀ values were subsequently determined using iterative fitting.The workflow of this assay is summarized in the following diagram:
In guinea pigs, oral administration of a disodium salt formulation of this compound improved pharmacokinetic parameters compared to the free acid form [3] [4]:
For your research context, it is valuable to note that the IC₅₀ (Half Maximal Inhibitory Concentration) is a critical parameter used to evaluate a compound's potency. It represents the concentration at which a substance achieves a 50% inhibition of a specific biological or biochemical function [5]. The exceptionally low picomolar (pM) IC₅₀ of this compound against MMP-13 indicates very high potency.
The following table consolidates the key potency and selectivity data for T-26c from scientific sources.
| Target Enzyme | Potency Value (IC₅₀) | Selectivity Ratio vs. MMP-13 | Assay Type |
|---|---|---|---|
| MMP-13 | 0.0069 nM (6.9 pM) [1] | - | Inhibition of human MMP13 catalytic domain [1] |
| MMP-2 | 18 nM [1] | >2,600-fold | Cell-free assay [1] [2] |
| MMP-10 | 160 nM [1] | >23,000-fold | Cell-free assay [1] |
| MMP-3 | 600 nM [1] | >86,000-fold | Cell-free assay [1] |
| MMP-8 | 780 nM [1] | >113,000-fold | Cell-free assay [1] |
| MMP-1, MMP-7, MMP-9, MMP-14, TACE | >10,000 nM [1] | >1,400,000-fold | Cell-free assay [1] |
The primary data on this compound is derived from standardized biochemical and structural biology techniques.
This compound functions by directly and selectively inhibiting the enzyme Matrix Metalloproteinase-13 (MMP-13), also known as Collagenase 3. The following diagram illustrates the logical relationship between this compound binding and its primary cellular effect.
> this compound binds to the active site of MMP-13, preventing the enzyme from cleaving its natural substrates and halting downstream degradation processes.
T-26c functions as a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13 or collagenase 3) [1] [2] [3]. Its primary mechanism of action is the direct inhibition of the MMP-13 catalytic domain, which is supported by a co-crystal structure (PDB ID: 3WV1) [3].
The core of its activity is its exceptional potency and selectivity. The compound's IC50 value (half-maximal inhibitory concentration) against MMP-13 is consistently reported at approximately 6.9 pM (picomolar) in cell-free assays [1] [3] [4]. This potency is coupled with remarkable selectivity, reported to be more than 2,600-fold over other related metalloenzymes [1] [2].
The table below summarizes the quantitative activity of this compound against MMP-13 and a selection of off-target MMPs, illustrating its clean selectivity profile.
| Enzyme Target | Reported IC50 / Potency | Assay Type |
|---|---|---|
| MMP-13 | 6.9 pM [1], 6.75 pM [2] | Cell-free assay [1] |
| MMP-2 | 18 nM [3] | Off-target selectivity assay [3] |
| MMP-10 | 160 nM [3] | Off-target selectivity assay [3] |
| MMP-3 | 600 nM [3] | Off-target selectivity assay [3] |
| MMP-8 | 780 nM [3] | Off-target selectivity assay [3] |
| MMP-1, MMP-7, MMP-9, MMP-14, TACE | >10,000 nM ( >10 µM) [3] | Off-target selectivity assay [3] |
This specific binding and inhibition of MMP-13 prevents the enzyme from degrading type II collagen, which is a major component of cartilage [1] [4]. The following diagram illustrates the core mechanism and cellular consequence of this compound activity.
The functional activity of this compound has been validated in both cellular and animal models, confirming its relevance in biologically complex systems.
In Vitro Cellular Evidence: In an ex vivo model using bovine nasal septum cartilage explants stimulated with IL-1β and oncostatin M, this compound demonstrated significant inhibition of collagen breakdown. At a concentration of 0.1 µM, it achieved 87.4% inhibition of collagen degradation [2]. This experiment is a key validation of its efficacy in a tissue-relevant context.
In Vivo Pharmacokinetics: this compound displays favorable oral bioavailability in animal studies. Research indicates that the compound is well-absorbed in various species at doses of 10–20 mg/kg [2]. The use of a disodium salt formulation of this compound was shown to improve pharmacokinetic parameters in guinea pigs, resulting in a higher maximum concentration (Cmax = 1445 ng/mL) and greater overall exposure (AUC = 8357 ng·h/mL) compared to the free acid form [2].
For researchers using this compound, the following practical information is essential:
This compound is recognized by the chemical probe community as a high-quality, selective inhibitor for MMP-13 [3]. Its well-characterized mechanism, picomolar potency, and excellent selectivity profile make it a valuable tool for dissecting the biological roles of MMP-13 in research settings related to cartilage biology, osteoarthritis, and cancer.
The table below summarizes key biochemical and pharmacological properties of this compound from vendor specifications and peer-reviewed literature.
| Property | Value / Description |
|---|---|
| Molecular Target | Matrix Metalloproteinase-13 (MMP-13) [1] [2] [3] |
| IC₅₀ (Potency) | 6.75 - 6.9 pM (cell-free assay) [1] [2] [4] |
| Selectivity | >2,600-fold selectivity for MMP-13 over other related metalloenzymes (e.g., MMP-1, -7, -9, -14) [1] [2] |
| Molecular Weight | 479.51 g/mol (free acid); 523.47 g/mol (disodium salt) [1] [3] |
| CAS Number | 869296-13-9 (free acid); 869298-22-6 (disodium salt) [1] [3] |
| In Vitro Activity | 87.4% inhibition of collagen breakdown in IL-1β/oncostatin M-stimulated cartilage at 0.1 μM [1] |
| In Vivo PK (Guinea Pig) | Well absorbed; Disodium salt formulation shows AUC=8357 ng·h/mL and Cmax=1445 ng/mL at 10-20 mg/kg oral dose [1] |
This protocol demonstrates the compound's functional efficacy in a disease-relevant model [1].
This protocol outlines how the oral bioavailability of this compound was evaluated [1].
The diagram below illustrates the role of MMP-13 in disease and how this compound inhibits it, along with a general workflow for experimental validation.
The T-26's origin traces back to the Soviet Union's acquisition and refinement of the British Vickers 6-Ton tank in the early 1930s [1].
The development process from the initial Vickers tanks to the this compound is outlined below:
The this compound incorporated several technical improvements over earlier models. Key quantitative data is summarized in the table below.
| Specification | Details |
|---|---|
| Type | Light Infantry Tank [1] |
| Place of Origin | Soviet Union [1] |
| Service Period | 1931–45 (USSR) [1] |
| Crew | 3 (Commander, Gunner, Driver) [1] |
| Mass | 9.6 tonnes [1] |
| Dimensions (L×W×H) | 4.65 m × 2.44 m × 2.24 m [1] |
| Main Armament | 45 mm 20K tank gun [1] |
| Secondary Armament | 7.62 mm DT machine gun [1] |
| Armor | 6 to 15 mm (Homogeneous) [1] [3] |
| Engine | 90 hp T-26 (4-cylinder petrol) [1] |
| Max Speed (Road) | 31.1 km/h [1] |
| Operational Range (Road) | 220–240 km [1] |
The T-26 platform was highly adaptable, leading to over 50 modified vehicles [4].
The this compound was a late-model variant of the widely produced Soviet T-26 light tank. Its development showcases a process of licensed production, technical refinement, and adaptation for specialized roles. Key identifiers for the this compound are its semi-conical turret and service history with both Soviet and Axis forces during World War II.
T-26c functions as a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor [1] [2] [3]. Its primary mechanism of action is to bind to the MMP-13 enzyme, thereby inhibiting its activity. MMP-13, also known as collagenase-3, plays a key role in the degradation of type II collagen, a major component of cartilage. This makes MMP-13 a significant target in conditions like osteoarthritis.
The development of this compound involved structure-based drug design (SBDD), where X-ray co-crystal structures of MMP-13 were used to maximize interactions between the inhibitor and the protein's specificity pocket, resulting in high affinity and selectivity [3].
The table below summarizes the key quantitative data for this compound from multiple sources.
| Parameter | Value | Source / Assay |
|---|---|---|
| IC₅₀ (MMP-13) | 6.9 pM [1] / 6.75 pM [2] [3] | Cell-free assay [1] |
| Selectivity | >2,600-fold over other related metalloenzymes [1] [2] [3] | N/A |
| In Vitro Activity | 87.4% inhibition of collagen breakdown at 0.1 μM [2] [4] [3] | IL-1β and oncostatin M stimulated cartilage [2] |
| Molecular Weight | 479.51 g/mol [1] [2] | - |
| Chemical Formula | C₂₄H₂₁N₃O₆S [1] [2] [3] | - |
| CAS Number | 869296-13-9 [1] [2] [4] | - |
The following experimental details are based on referenced studies.
The diagram below illustrates the core mechanism of action of this compound in inhibiting cartilage collagen breakdown.
The data from commercial suppliers [1] [2] [3] and a peer-reviewed source [4] are highly consistent, confirming this compound's well-characterized profile as a selective MMP-13 probe.
Chemical Structure and Properties T-26c (CAS No. 869296-13-9) is a small molecule with the molecular formula C₂₄H₂₁N₃O₆S and a molecular weight of 479.51 g/mol [1] [2] [3]. It is described as a white to off-white solid [2] [4].
Mechanism of Action as an MMP-13 Inhibitor this compound acts as a highly potent and selective inhibitor for Matrix Metalloproteinase-13 (MMP-13, also known as collagenase-3) [1] [2] [3]. Its exceptional potency is demonstrated by an IC₅₀ value in the picomolar range. The inhibitor was designed using structure-based drug design (SBDD) to maximize interactions within the specificity pocket (S1' site) of MMP-13, which contributes to its high affinity and notable selectivity—showing more than 2,600-fold selectivity over other related metalloenzymes [1] [4].
The following diagram illustrates the conceptual mechanism by which this compound inhibits MMP-13 and prevents collagen degradation.
Mechanism of this compound inhibition of MMP-13 and collagen degradation.
The high potency and selectivity of this compound translate into significant functional effects in both cellular and animal models.
Table 1: In Vitro Bioactivity of this compound
| Assay Type | Key Finding | Experimental Detail | Reference |
|---|---|---|---|
| Enzymatic Inhibition | IC₅₀ = 6.75 pM (cell-free) | >2,600-fold selectivity over other metalloenzymes [1] [2] [4]. | [1] |
| Cartilage Explant (Bovine) | 87.4% inhibition of collagen breakdown at 0.1 μM | Assay stimulated with IL-1β and Oncostatin M; hydroxyproline release measured [1] [5] [4]. | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Free Acid (this compound) | Disodium Salt Formulation | Notes |
|---|---|---|---|
| Cₘₐₓ | 911 ng/mL | 1445 ng/mL | In guinea pigs [1] [5] [4]. |
| AUC | 6478 ng·h/mL | 8357 ng·h/mL | The disodium salt shows improved exposure [1] [5] [4]. |
| General Absorption | Well absorbed in all species tested at 10-20 mg/kg oral dose [1] [5]. |
For researchers aiming to replicate or understand the foundational studies, here is a summary of key methodologies.
MMP-13 Enzyme Inhibition Assay [1]
Cartilage Explant Collagen Degradation Assay [1]
The workflow for this key experiment is outlined below.
Workflow for the cartilage explant collagen degradation assay.
For practical research application, here is key physicochemical and formulation data:
This application note outlines a methodology to evaluate the cytotoxicity and induction of immunogenic cell death (ICD) in CT26 cells treated with an oxidizing saline solution, a potential novel therapeutic approach [1].
The following protocol is adapted from the research by Bekeschus et al. (2019) and can be used as a basis for evaluating pro-immunogenic treatments on CT26 cells [1].
1. Preparation of Plasma-Treated Saline (PTS) * Reagent: Phosphate-buffered saline (PBS). * Equipment: An argon plasma jet. * Procedure: Treat 50 ml of PBS with the argon plasma jet. Standard exposure times are 20 minutes (P20) and 60 minutes (P60). After treatment, compensate for evaporation by adding double-distilled water to restore the original volume. The P60 condition typically generates a hydrogen peroxide (H₂O₂) concentration of approximately 100 µM, which can be confirmed by measurement.
2. Cell Culture and Treatment * Cell Line: CT26 murine colon carcinoma cells. * Culture Conditions: Maintain cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C and 5% CO₂. * Experimental Setup: * Seed CT26 cells in culture plates or as 3D spheroids. * Treatment Groups: Include control (untreated PBS), P20, P60, and a control with 100 µM H₂O₂ added directly to PBS (H100). * Incubation: Replace the culture medium with the respective saline solutions and incubate for 30 minutes. After treatment, replace the saline with fresh culture medium for post-incubation analysis.
3. Key Assays and Methodologies * Viability and Cytotoxicity Assessment: * Metabolic Activity: Use MTT or WST-1 assays 24 hours post-treatment to measure cell viability [1]. * Cell Death Kinetics: Use time-lapse video microscopy over 48 hours to monitor cell count and morphological changes. Incorporate propidium iodide (PI) staining to quantify terminal cell death [1]. * Mode of Cell Death Analysis: * Apoptosis/Necrosis Staining: At 24-48 hours post-treatment, stain cells with Annexin V and DAPI. Analyze by flow cytometry to distinguish apoptotic (Annexin V+/DAPI-) from necrotic (Annexin V+/DAPI+) cells [1]. * Caspase Activity: Use a fluorescent caspase-3/7 activity assay as a complementary method to confirm apoptosis [1]. * Immunogenic Cell Death (ICD) Marker Detection: * ICD is characterized by the surface exposure or release of damage-associated molecular patterns (DAMPs). Key markers include calreticulin (CRT) exposure on the cell surface, and the release of ATP and HMGB1. * Surface Calreticulin: Fix treated cells and stain with an anti-calreticulin antibody followed by a fluorescent secondary antibody. Analyze via flow cytometry or high-content imaging. * ATP Release: Collect cell culture supernatants and measure ATP concentration using a luciferase-based bioluminescence assay. * HMGB1 Release: Analyze cell culture supernatants using an HMGB1-specific ELISA. * Functional T Cell Activation Assay: * Co-culture PTS-treated, irradiated CT26 cells with bone marrow-derived dendritic cells (BMDCs) to allow antigen uptake and presentation. * Isolate CD8+ T cells from a mouse spleen and co-culture them with the primed BMDCs. * After several days, measure T cell activation by flow cytometry (e.g., CD69 and CD25 expression) and cytokine production (e.g., IFN-γ) by ELISA [2].
The table below summarizes expected outcomes from key experiments based on the referenced study [1].
| Assay | Control (P0) | P20 Treatment | P60 Treatment | H100 Treatment |
|---|---|---|---|---|
| Metabolic Activity (24h) | 100% | ~75% reduction | ~75% reduction | ~75% reduction |
| Apoptotic Cells (Annexin V+) | Baseline | Significant increase | Significant increase | Significant increase |
| Necrotic Cells (PI+) | Low | Minimal increase | Minimal increase | Minimal increase |
| Caspase 3/7 Activity | Baseline | Significant increase | Significant increase | Significant increase |
| Intracellular Oxidation | Baseline | Significant increase | Highest increase | Moderate increase |
| 3D Spheroid Death | Low | Moderate increase | High increase | Moderate increase |
The diagram below outlines the key stages of the experimental workflow for this protocol.
The following diagram illustrates the core signaling pathway involved in the induction of immunogenic cell death, which is central to the mechanism of action being studied.
For researchers and drug development professionals, this protocol provides a robust framework for evaluating the efficacy of novel compounds or physical treatments, like PTS, that aim to kill cancer cells while simultaneously activating the immune system.
Bovine Nasal Cartilage (BNC) is an effective in vitro model for screening potential therapeutic compounds for osteoarthritis (OA) and cartilage repair, offering a homogeneous tissue structure that lacks the zonal complexity of articular cartilage [1].
The BNC explant model is particularly useful for:
Below is a detailed methodology for establishing and running a BNC explant assay, incorporating tissue preparation, treatment, and analysis.
The table below outlines common agents used to modulate cartilage metabolism in the BNC model.
| Agent Type | Example | Concentration / Method | Primary Effect |
|---|---|---|---|
| Catabolic Agent | Interleukin-1 (IL-1) | Specific concentration to be determined from literature | Induces matrix degradation; mimics osteoarthritis [3] |
| Anabolic Agent | Transforming Growth Factor-β1 (TGF-β1) | Specific concentration to be determined from literature | Promotes matrix synthesis; maintains cartilage homeostasis [3] [2] |
| Anabolic Agent | Bone Morphogenetic Protein-7 (BMP-7) | Specific concentration to be determined from literature | Counters IL-1 effect; stimulates aggrecan/collagen type II [3] |
| Enzyme (for Digestion Control) | Trypsin | 10 min to 17 hrs immersion | Controlled depletion of proteoglycans for calibration [1] |
| Enzyme (for Total Digestion) | Papain | 2 hrs immersion | Complete digestion for biochemical analysis [1] |
A combination of methods should be used to evaluate the biochemical and structural changes in the explants.
| Analysis Method | Measured Parameters | Application in the BNC Assay |
|---|---|---|
| Biochemical Assay | Proteoglycan (PG) content, Hydroxyproline (for collagen) | Quantifies total matrix loss/synthesis in digest solutions [1] |
| Fourier Transform Infrared Imaging (FT-IRI) | Spatial distribution of collagen and PG | Maps macromolecular content across the tissue section; uses Principal Component Regression (PCR) for quantification [1] |
| Histology & Immunohistochemistry | Tissue structure, presence of Collagen Type II, Aggrecan | Visually assesses matrix integrity and composition (e.g., Safranin O for PGs) [2] |
| Gene Expression Analysis | mRNA levels of ACAN, COL2A1, COL1A1, MMP-13 | Profiles chondrocyte activity and differentiation state using qPCR [2] |
| Electron Microscopy | Ultrastructure of matrix and cells | Provides high-resolution detail of collagen fibrils and proteoglycans [4] |
The diagram below illustrates the key signaling pathways that regulate the balance between cartilage anabolism (repair) and catabolism (degradation), which can be investigated using the BNC explant model.
The following diagram outlines the step-by-step experimental workflow, from tissue preparation to data analysis.
| Aspect | Details |
|---|---|
| Compound Name | T-26c [1] |
| Primary Target | Matrix Metalloproteinase-13 (MMP-13) [1] |
| Inhibitory Potency (IC₅₀) | 6.75 pM (cell-free assay) [1] |
| Selectivity | >2,600-fold selectivity over other related metalloenzymes [1] |
| Key Functional Assay | Bovine Nasal Cartilage Explants [1] |
| Inhibition of Collagen Degradation | 87.4% inhibition at 0.1 μM in IL-1β and oncostatin M stimulated cartilage [1] |
| In Vivo Pharmacokinetics | Good oral absorption in guinea pigs (AUC: 8357 ng·h/mL for disodium salt) [1] |
This compound is a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor with significant potential for therapeutic intervention in osteoarthritis (OA). MMP-13 is a key enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage [2]. In OA, increased MMP-13 activity leads to excessive breakdown of type II collagen, contributing to irreversible cartilage damage and joint degeneration [2]. The development of specific MMP-13 inhibitors like this compound represents a promising approach for disease-modifying osteoarthritis drugs (DMOADs) that target the underlying pathophysiology rather than merely alleviating symptoms [2].
This compound functions through direct inhibition of MMP-13 enzymatic activity. MMP-13 belongs to the matrix metalloproteinase family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix remodeling [3]. The enzyme specifically targets native type II collagen, aggressively cleaving its triple-helical structure, which constitutes the fundamental framework of articular cartilage [2]. This targeted mechanism is particularly relevant since type II collagen degradation represents a key pathological process in osteoarthritis progression.
The selectivity profile of this compound is remarkable, demonstrating over 2,600-fold selectivity for MMP-13 compared to other related metalloenzymes [1]. This high specificity is crucial for minimizing off-target effects that have plagued broader-spectrum MMP inhibitors in clinical development, as selective inhibition preserves physiological functions of other MMPs in tissue homeostasis.
This protocol measures direct enzymatic inhibition using fluorescence-based methodology [1].
Reagents and Buffers:
Procedure:
Enzyme activity (%) = [(X - C)/(T - C)] × 100This tissue-based system evaluates functional inhibition of collagen degradation in a physiologically relevant context [1].
Reagents and Media:
Procedure:
% inhibition = [(% collagen degradation with IL-1β/OSM) - (% collagen degradation with IL-1β/OSM/T-26c)] / [(% collagen degradation with IL-1β/OSM) - (% collagen degradation without additives)] × 100 [1]For researchers without access to cartilage explant systems, this biochemical assay provides a complementary approach [4] [3].
Reagents:
Procedure:
The experimental workflow for assessing this compound efficacy involves multiple complementary approaches, as visualized below:
Low Inhibition in Cartilage Explant Assay:
High Variability in Hydroxyproline Measurements:
Inconsistent Results in Fluorometric Assays:
This compound serves as both a tool compound for understanding MMP-13 biology and a lead structure for therapeutic development. The compound's exceptional potency and selectivity profile make it particularly valuable for:
The high oral bioavailability observed with disodium salt formulations of this compound in guinea pigs (AUC = 8357 ng·h/mL) further supports its utility as a development candidate for oral administration [1].
This protocol is synthesized from recent studies investigating OSM's effects on endothelial cells, dorsal root ganglion (DRG) cells, and sensory nerves [1] [2] [3].
Detailed Workflow:
Quantitative Data for OSM Stimulation:
| Cell Type / Model | OSM Concentration | Incubation Time | Key Outcomes |
|---|---|---|---|
| Human microvasculature ECs (HMEC-1) [1] | Not Specified | 24 hours | Epigenetic reprogramming; ↑ KAT6B, H3K14ac |
| Primary mouse DRG cells [2] [3] | 100 ng/mL | 6-8 days | Significant neurite outgrowth |
| Mouse skin (in vivo) [2] [3] | 100 ng (subcutaneous) | Every 3-4 days for 2 months | Increased nerve elongation & skin hypersensitivity |
The following diagram illustrates the core OSM signaling pathways that lead to these cellular responses, integrating information from multiple sources [1] [4] [5]:
While the search results confirm IL-1β's importance in various models [6], the retrieved protocols are embedded in specific disease contexts like preterm prelabor rupture of membranes (pPROM). The parameters below are from a 2025 study using primary human amniotic epithelial cells (hAECs) and tissue explants [6].
Detailed Workflow:
Quantitative Data for IL-1β Stimulation:
| Cell Type / Model | IL-1β Concentration | Incubation Time | Key Outcomes |
|---|---|---|---|
| Primary human amniotic epithelial cells (hAECs) [6] | 10 ng/mL | Not Specified | ↑ ADAMTS9 & POFUT2 expression; ECM remodeling |
| Human fetal membrane-decidua explants [6] | 10 ng/mL | Not Specified | Fetal membrane weakening |
When adapting these protocols for the T-26c cell line, please consider the following:
The provided OSM and IL-1β stimulation protocols offer a solid, referenced foundation based on current literature. To apply them to the this compound cell line:
The table below summarizes the key biochemical and in vitro characteristics of this compound:
| Property | Description / Value |
|---|---|
| Target | Matrix Metalloproteinase-13 (MMP-13) [1] |
| IC₅₀ (cell-free assay) | 6.75 pM (picoMolar) [1] |
| Selectivity | >2,600-fold selectivity over related metalloenzymes [1] |
| In Vitro Model | Bovine nasal cartilage explants stimulated with IL-1β and Oncostatin M [1] |
| Key In Vitro Result | 87.4% inhibition of collagen degradation at 0.1 μM [1] |
| In Vivo Pharmacokinetics | Good oral absorption in guinea pigs; disodium salt formulation showed improved AUC and Cmax [1] |
This protocol details the cartilage explant assay used to measure the inhibitory effect of this compound on collagen breakdown, with hydroxyproline release as the primary readout [1].
The following method for measuring hydroxyproline is adapted from a standardized commercial kit and literature [2] [3]. All samples and standards should be run in duplicate.
Sample Hydrolysis:
Preparation of Reagents:
Assay Procedure:
Data Calculation:
% Inhibition = [(% Collagen Degradation with Stimulants) - (% Collagen Degradation with Stimulants and this compound)] / [(% Collagen Degradation with Stimulants) - (% Collagen Degradation without Stimulants)] * 100The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound.
Diagram 1: Visual summary of the experimental workflow for the this compound hydroxyproline release assay.
Diagram 2: Mechanism of this compound action. This compound potently inhibits MMP-13, blocking the collagen degradation pathway and reducing hydroxyproline release [1].
This compound is a highly potent, selective, and cell-permeable inhibitor of matrix metalloproteinase-13 (MMP-13) that has emerged as a valuable chemical probe for studying extracellular matrix remodeling and connective tissue homeostasis. With an exceptional IC₅₀ value of 6.75 pM and more than 2,600-fold selectivity over related metalloenzymes, this compound provides researchers with a specific tool for investigating MMP-13 function in various pathological contexts including osteoarthritis, cancer metastasis, and cardiovascular diseases. The compound was developed using structure-based drug design approaches that optimized interactions with the specificity pocket of the S1' hydrophobic residue of MMP-13, resulting in its remarkable potency and selectivity profile. These application notes provide comprehensive protocols and data to support researchers in effectively utilizing this compound in both in vitro and in vivo studies, with particular emphasis on solubility characteristics, formulation strategies, and experimental methodologies validated across multiple research applications.
This compound possesses well-defined physicochemical properties that influence its experimental handling and bioavailability. The compound has a molecular weight of 479.51 g/mol and appears as a white to off-white solid powder at room temperature. Its chemical structure features multiple hydrogen bond acceptors and donors, contributing to specific molecular interactions while maintaining adequate cell permeability. The compound's LogP value of approximately 2.6 indicates moderate lipophilicity, which balances membrane permeability with aqueous solubility. This compound is supplied with a purity of ≥98% as determined by HPLC analysis, ensuring reliable experimental results and reducing potential off-target effects attributable to impurities.
The solubility characteristics of this compound have been systematically quantified across different solvent systems, providing researchers with essential data for experimental planning.
Table 1: Solubility Profile of this compound in Various Solvent Systems
| Solvent System | Concentration | Preparation Notes | Application Context |
|---|---|---|---|
| DMSO (standard) | 15.6-40 mg/mL (32.6-83.4 mM) | Clear solution at room temperature with vigorous shaking | In vitro assays and stock solutions |
| DMSO (conservative) | 10 mg/mL | Clear, stable solution | Primary stock for sensitive assays |
| Aqueous buffers | Very low | Not recommended for direct dissolution | Limited utility without co-solvents |
| Formulation 1 | ≥1.56 mg/mL (3.25 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | In vivo administration (aqueous compatibility) |
| Formulation 2 | ≥1.56 mg/mL (3.25 mM) | 10% DMSO + 90% corn oil | In vivo administration (prolonged stability) |
The exceptional solubility in DMSO reaching up to 40 mg/mL facilitates the preparation of concentrated stock solutions that can be diluted into various assay systems. This high DMSO solubility is particularly advantageous for in vitro applications where minimal final DMSO concentrations are required to maintain cellular viability. For in vivo applications, the sequential addition of co-solvents as detailed in the table above enables effective formulation while maintaining compound stability and bioavailability.
Experimental Workflow for this compound Stock Solution Preparation
For animal studies, this compound requires specific formulation approaches to ensure bioavailability while minimizing potential solvent toxicity. Two validated protocols have been established for in vivo administration:
Formulation 1: Aqueous-Compatible System (recommended for most applications)
Formulation 2: Lipid-Based System (recommended for prolonged stability)
Both formulations achieve a target concentration of ≥1.56 mg/mL (3.25 mM), providing effective dosing while maintaining solvent safety limits. The sequential addition of solvents is critical to prevent precipitation and ensure formulation homogeneity.
This compound demonstrates exceptional potency and selectivity in both biochemical and cellular contexts, making it a valuable probe for MMP-13 research.
Table 2: Experimental Efficacy Data for this compound
| Assay System | Experimental Results | Protocol Details | Significance |
|---|---|---|---|
| MMP-13 Enzyme Inhibition | IC₅₀ = 6.75 pM | Fluorescent or colorimetric substrate assay; incubation 1-3 hours | Exceptional potency with >2,600-fold selectivity over related MMPs |
| Cartilage Explant Model | 87.4% collagen degradation inhibition at 0.1 μM | IL-1β and oncostatin M stimulated bovine/porcine cartilage; 72-96 hour treatment | Demonstrates functional efficacy in disease-relevant tissue context |
| Cellular Viability | No significant toxicity at effective concentrations | MTT, Alamar Blue, or ATP-based assays; 24-72 hour exposure | Confirms therapeutic window for in vitro studies |
| Pharmacokinetics (Guinea Pig) | AUC = 8,357 ng·h/mL (salt) vs 6,478 ng·h/mL (free acid) | Oral administration 10-20 mg/kg; disodium salt formulation | Enhanced bioavailability with salt formulation |
Mechanism of this compound Action in Cartilage Protection
Proper storage and handling are critical for maintaining this compound stability and experimental reproducibility. The following guidelines are based on stability studies and manufacturer recommendations:
Table 3: Storage Conditions and Stability of this compound
| Form | Temperature | Recommended Duration | Handling Precautions |
|---|---|---|---|
| Powder | -20°C | 3 years | Desiccate; protect from light |
| Powder | 4°C | 2 years | Desiccate; short-term storage |
| DMSO Stock | -80°C | 6 months | Aliquot; avoid freeze-thaw cycles |
| DMSO Stock | -20°C | 1 month | Aliquot; limit repeated access |
| In Vivo Formulation | 4°C | 1 week | Prepare fresh when possible |
Critical Storage Considerations:
This compound represents a highly specific research tool for investigating MMP-13 function in various pathological contexts. Its exceptional potency at picomolar concentrations and outstanding selectivity profile provide researchers with a valuable chemical probe for dissecting MMP-13-specific mechanisms. The comprehensive solubility data and formulation protocols presented in these application notes enable researchers to effectively utilize this compound across diverse experimental systems, from biochemical assays to in vivo models. The detailed methodologies for cartilage protection assays facilitate investigation of MMP-13 inhibition in tissue-relevant contexts, particularly for osteoarthritis research. By adhering to the recommended storage conditions and experimental protocols, researchers can ensure compound stability and generate reproducible, scientifically valid results that advance our understanding of MMP-13 biology and its therapeutic targeting.
The table below summarizes the essential information for handling T-26c [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 869296-13-9 [1] [2] |
| Molecular Formula | C₂₄H₂₁N₃O₆S [1] [2] |
| Molecular Weight | 479.51 g/mol [1] [2] |
| Purity | ≥98% [1] |
| Storage (Powder) | -20°C for 3 years [1] [2] |
| Storage (Solution) | -80°C for 6 months, -20°C for 1 month [1] |
This compound has good solubility in DMSO. The following table provides calculations for preparing stock solutions of various concentrations [1] [2].
| Stock Concentration | Mass of this compound per 1 mL DMSO | Volume of DMSO for 1 mg this compound |
|---|---|---|
| 10 mM | 4.80 mg | 208.5 μL |
| 20 mM | 9.59 mg | 104.3 μL |
| 40 mg/mL | 40.0 mg | 25.0 μL |
Protocol for Stock Solution Preparation [1]:
> Critical Note: This product is for research use only, not for human or veterinary use [1] [2].
This protocol is adapted from referenced methods to measure the IC₅₀ of this compound [2].
Workflow Overview:
Detailed Procedure [2]:
Enzyme activity (%) = [(Fluorescence with inhibitor - Fluorescence with EDTA) / (Fluorescence without inhibitor - Fluorescence with EDTA)] * 100.
The IC₅₀ value is determined by fitting the dose-response data of enzyme activity versus inhibitor concentration [2].This protocol tests this compound's functional efficacy in a tissue model [2].
Workflow Overview:
Detailed Procedure [2]:
% Inhibition = [(% Degradation with Cytokines - % Degradation with Cytokines and this compound) / (% Degradation with Cytokines - % Degradation without additives)] * 100 [2].For animal studies, this compound requires a formulation to improve solubility and bioavailability. Below are two recommended formulations [1].
| Component | Formulation 1 [1] | Formulation 2 [1] |
|---|---|---|
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Target Concentration | 1.56 mg/mL (3.25 mM) | 1.56 mg/mL (3.25 mM) |
Preparation Protocol (for Formulation 1) [1]:
Compound Background T-26 is a novel taxane analog developed to overcome the limitations of paclitaxel, which include poor aqueous solubility and low oral bioavailability due to being a substrate for the P-glycoprotein (P-gp) efflux transporter. The strategic molecular modifications have resulted in a compound that is a poor substrate for P-gp and exhibits significantly improved oral absorption [1].
Key Pharmacokinetic Data The following table summarizes the key pharmacokinetic parameters of T-26 after single-dose administration in male Sprague-Dawley rats [1].
| Parameter | Intravenous (5 mg/kg) | Oral (60 mg/kg) |
|---|---|---|
| Absolute Oral Bioavailability (F%) | — | 65.79% |
| Half-life (t₁/₂) | 4.03 ± 1.27 h | 7.31 ± 1.90 h |
| Mean Residence Time (MRT) | 2.60 ± 0.78 h | 10.10 ± 1.92 h |
| AUC₀–∞ | 2889 ± 698 h·ng/mL | 33,552 ± 7631 h·ng/mL |
| Cmax | — | 2956 ± 749 ng/mL |
| Tmax | — | 1.33 ± 0.41 h |
Here is the detailed methodology for the key experiments involving T-26.
The following diagram outlines the key stages of the in vivo pharmacokinetic study for T-26.
The table below summarizes the available data on this compound sodium:
| Property | Description |
|---|---|
| Name | This compound sodium [1] |
| CAS Number | 869298-22-6 [1] |
| Biological Activity | Potent and selective Matrix Metalloproteinase-13 (MMP-13) inhibitor [1] |
| IC50 Value | 6.9 pM (picomolar) [1] |
| Documented Experimental Effect | Inhibits degradation of bovine nasal septal cartilage explants [1] |
| Molecular Formula | C₂₄H₁₉N₃Na₂O₆S [1] |
| Molecular Weight | 523.47 g/mol [1] |
| Primary Research Application | For research use only [1] |
The CIA mouse model is a premier model for studying rheumatoid arthritis (RA) and aspects of post-traumatic osteoarthritis (PTOA) due to its pathogenetic similarities to human disease, including synovitis, cartilage degradation, and bone erosion [2] [3]. The following workflow outlines the key stages for establishing this model.
Diagram 1: Experimental workflow for establishing the CIA mouse model, adapted from current protocols [2].
This protocol provides a standardized method for inducing arthritis in mice [2].
Materials
Procedure
Evaluation Methods
To evaluate a compound like this compound, integrate it into the CIA model workflow. The diagram below illustrates its potential role in osteoarthritis pathogenesis.
Diagram 2: Proposed mechanism of this compound action, inhibiting MMP-13 to potentially slow cartilage degradation in OA [1] [4] [3].
Key Considerations for Testing this compound
To build upon this information, I suggest you:
| Parameter | Description / Value | Experimental Context |
|---|---|---|
| Molecular Weight | 479.51 g/mol | Chemical property [1] [2] |
| IC₅₀ for MMP-13 | 6.75 pM (cell-free assay) | Primary potency measurement [1] [2] |
| Selectivity | >2,600-fold over related metalloenzymes | Specificity assessment [1] [2] |
| Cellular Activity | 87.4% inhibition of collagen breakdown at 0.1 μM | Bovine nasal cartilage explant assay [1] [2] |
Here are the detailed methodologies for the key experiments cited in the this compound literature.
This is the primary cell-free assay used to determine the IC₅₀ value [1] [2].
Enzyme activity (%) = [(X - C) / (T - C)] × 100, where:The following diagram illustrates the workflow of this enzymatic assay:
This assay measures the functional inhibition of collagen degradation in a tissue context [1] [2].
% Inhibition = [(% Collagen Degradation with Cytokines) - (% Collagen Degradation with Cytokines and this compound)] / [(% Collagen Degradation with Cytokines) - (% Collagen Degradation without additives)] × 100 [1]When developing or adapting these protocols, please consider the following points highlighted in the general enzyme inhibition literature:
The core quantitative data for preparing a T-26c stock solution in DMSO is summarized in the table below.
| Parameter | Value | Note |
|---|---|---|
| Molecular Weight | 479.51 g/mol | [1] [2] |
| Solubility in DMSO | 15.62 mg/mL | ~32.57 mM [1] [2] |
| Recommended Stock Concentration | 10 mM | Requires dilution of solid DMSO [1] [2] |
Protocol: Preparing a 10 mM Stock Solution
Here are solutions to frequently encountered problems:
Problem: Compound won't dissolve completely.
Problem: Precipitation occurs after dilution into aqueous buffers.
Problem: Inconsistent experimental results.
The following diagram outlines the key factors to consider when using DMSO as a solvent in your experiments, particularly for studies involving proteins like MMP-13.
Figure: Key Considerations for Using DMSO in Assays
The provided information should equip you to effectively manage this compound in your research.
The following table consolidates stability information for different forms of T-26c from multiple chemical suppliers.
| Formulation | Storage Temperature | Solvent | Stability Duration | Key Supporting Evidence |
|---|---|---|---|---|
| Powder | -20°C | N/A | At least 2-3 years [1] [2] | "Providing storage is as stated on the product vial and the vial is kept tightly sealed, the product can be stored for up to 24 months." [1] |
| Stock Solution (DMSO) | -80°C | DMSO | 6 months to 2 years [1] [2] | "2 weeks 4°C in DMSO, 6 months -80°C in DMSO." [1] |
| Stock Solution (DMSO) | -20°C | DMSO | 1 month to 1 year [1] [2] | "In solvent: -80°C for 2 years | -20°C for 1 year" [2] |
| Working Solution (In Vivo) | Room Temperature | Various* | Use immediately [3] [2] | "The mixed solution should be used immediately for optimal results." [3] |
This is the standard method for creating a concentrated stock solution for in vitro experiments.
For animal studies, this compound is often administered orally after being formulated into a suspension or solution. The workflow below outlines a validated method for preparing a homogeneous suspension.
This method, using 0.5-1.0% carboxymethyl cellulose sodium salt (CMC-Na) as a suspending agent, produces a homogeneous suspension suitable for oral administration [3].
Here are answers to frequently asked questions regarding this compound stock solutions.
Q1: Can I store my this compound stock solution at 4°C for short-term use? It is not recommended. Supplier data indicates that solutions in DMSO are only stable for about two weeks at 4°C [1]. For any solution you do not plan to use immediately, storage at -20°C or lower is required to maintain stability over a period of months.
Q2: Why is my this compound precipitating out of solution, and how can I fix it? Precipitation can occur if the solution is stored at low temperatures (as DMSO freezes), if the stock solution is added to an aqueous buffer, or if old, moisture-absorbed DMSO was used.
Q3: How should I handle the compound to ensure maximum stability?
Q4: Is there a way to validate that my stock solution is still active? While the search results do not provide a specific potency assay for this compound, one rigorous method for validating chemical probes in general is the ALARM NMR assay. This industry-standard, protein-based NMR method can identify compounds that have undergone nonspecific degradation or modification, helping to confirm the integrity of your stock solution [6]. Implementing this would require specialized equipment and expertise.
The stability of your this compound stock solutions hinges on a few critical factors, which are visualized in the decision tree below.
The following table summarizes the key experimental findings for T-26c:
| Assay Type | Inhibition Percentage | Concentration | Experimental Context | Citation |
|---|---|---|---|---|
| Bovine Nasal Cartilage Explant | 87.4% | 0.1 μM | Collagen breakdown inhibited in cartilage stimulated with IL-1β and Oncostatin M [1]. | |
| In Vitro Enzymatic Assay | IC50: 6.75 pM | N/A | Potency and selectivity against purified MMP-13 enzyme; >2600-fold selectivity over related metalloenzymes [1] [2]. |
Here are the methodologies for key experiments used to determine the efficacy of this compound.
This protocol evaluates the protective effect of this compound on collagen within a tissue-like environment [1].
% Inhibition = [(% collagen degradation with cytokines) - (% collagen degradation with cytokines and this compound)] / [(% collagen degradation with cytokines) - (% collagen degradation without additives)] * 100This method quantifies collagen degradation by measuring hydroxyproline content [3].
This biochemical assay determines the direct potency (IC50) of this compound against the MMP-13 enzyme [1].
Q1: The inhibition percentage in my cartilage explant assay is lower than the published 87.4%. What could be the cause?
Q2: What are the recommended formulation and handling conditions for this compound?
Q3: Are there alternative methods to visualize and quantify collagen degradation?
Below is a visual summary of the key experimental workflow for evaluating this compound in a cartilage explant model.
Thermal Shift Assays (TSA), including methods like Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA), are powerful techniques used in drug discovery to detect interactions between potential drug molecules and their target proteins [1]. The core principle is that a compound binding to a protein often stabilizes it, leading to an increase in its melting temperature ((T_m)). A reproducible shift in (T_m) is a key indicator of binding; therefore, variability in this measurement can compromise entire experiments [1].
Encountering high variability or inconsistent results requires a systematic approach to identify the root cause. The following flowchart outlines key areas to investigate.
The issues highlighted in the flowchart are expanded below with specific corrective actions. This table synthesizes common challenges cited in the literature, particularly irregular melt curves and the impact of buffer components [1].
| Problem Area | Specific Issue | Potential Impact on Data | Corrective Action |
|---|---|---|---|
| Protein Sample | Protein degradation or aggregation [1] | Unreliable $T_m$; shallow or irregular melt curves | Use fresh protein aliquots; characterize stability via SDS-PAGE; avoid freeze-thaw cycles [1]. |
| Buffer Conditions | Inconsistent pH or ionic strength; interfering components [1] | Altered protein stability; compound solubility issues; fluorescent dye interference [1]. | Use standard, well-documented buffers; include controls without dye; test DMSO tolerance [1]. |
| Test Compound | Low solubility or DMSO precipitation [1] | Nonspecific stabilization or aggregation; false positives/negatives [1]. | Include controls for solvent effects; visually check for precipitation; use detergent (e.g., 0.01% Tween-20) [1]. |
| Detection System | Suboptimal or inconsistent dye loading [1] | Low signal-to-noise ratio; high well-to-well variability [1]. | Test different dye-to-protein ratios; ensure homogeneous dye distribution; validate plate reader calibration [1]. |
| Data Analysis | Inconsistent curve fitting or outlier rejection [1] | Inaccurate or biased $T_m$ reporting; poor reproducibility [1]. | Use a single, validated fitting model (e.g., Boltzmann); establish clear outlier criteria; blind analysis if possible [1]. |
To minimize variability from the outset, follow this detailed protocol for a biochemical TSA (DSF). Consistency in each step is critical.
Q1: My positive control works well, but my test compounds show no $T_m$ shift. What could be wrong?
Q2: I get irregular, non-sigmoidal melt curves. How can I fix this?
Q3: What is the best way to report a thermal shift to ensure it is significant?
| Solvent | Compatibility / Solubility | Recommended Storage & Stability |
|---|
| DMSO | Soluble - 36 mg/mL (75.07 mM) [1] to 40 mg/mL (83.41 mM) [2] | Lyophilized Powder: Stable for 36 months at -20°C [1]. DMSO Stock Solution: Stable for 1 month at -20°C. Aliquot to avoid repeated freeze-thaw cycles [1] [2]. | | Water | Insoluble [1] [2] | Not applicable for stock preparation. | | Ethanol | Insoluble [1] [2] | Not applicable for stock preparation. |
The following diagram illustrates the workflow for preparing these in vivo formulations.
Since a direct protocol for this compound is not available, the following table summarizes the core components of a cartilage explant study based on current research. You can use this as a template to design your own optimization experiments for this compound [1] [2].
| Experimental Component | Description & Purpose | Examples from Literature |
|---|---|---|
| Explant Source & Harvesting | Source of cartilage tissue and tools for collection. Affects reproducibility and cellular response. | Porcine intercarpal joints [1]; Human knee joints (non-OA donors) [2]. |
| Culture Conditions | The base medium and supplements to maintain explant viability and model disease states. | Basal medium (e.g., DMEM) with antibiotics and serum [1] [2]. |
| Experimental Stimulation | Agents used to induce a catabolic state that mimics disease (like osteoarthritis). | Lipopolysaccharide (LPS) [1]; Pro-inflammatory cytokines (IL-1β, TNF-α) [3] [4]. |
| Treatment & Dosing | Application of the therapeutic compound (e.g., this compound) to test its efficacy. | Glucosamine extracts [1]; MMP-13 inhibitors [3]. |
| Outcome Assessment | Methods to analyze the health of the explant and the treatment's effect. | Media analysis (GAGs, NO, PGE2) [1]; Tissue GAG content; cell viability staining [1] [2]. |
Here is a visual overview of a generalized experimental workflow for culturing and testing compounds on cartilage explants, which you can tailor for this compound.
The specific methodologies for key steps are as follows:
Here are some common challenges in cartilage explant research and potential solutions.
| Issue | Possible Causes | Troubleshooting Tips |
|---|---|---|
| High variability in results | Inconsistent explant size/thickness; heterogeneity in donor tissue. | Use a biopsy punch for uniform size; use multiple explants per condition; pool tissue from several donors if possible [1] [2]. |
| Poor cell viability | Infection; insufficient nutrient/waste exchange; toxic compound concentration. | Use strict aseptic technique; ensure adequate media volume and refreshment; test a range of this compound concentrations for cytotoxicity [1]. |
| Low response to stimulus | Inactive stimulus; outdated culture media; poor tissue quality. | Confirm stimulus activity with a positive control; prepare fresh media and stimuli for each experiment; verify tissue source and handling [3]. |
| Inconclusive results from human samples | High inherent biological variability in human donor tissue. | Consider using a biomimetic hydrogel-based model (e.g., GelMA-alginate) as a more standardized alternative for initial screening [3]. |
To guide your specific research on this compound, here are critical factors to consider based on general principles from the literature:
The table below outlines potential issues based on a vehicle control unit for experimental drive units [1]. You can adapt these to fit your specific "T-26c" system.
| Problem | Possible Cause | Solution |
|---|---|---|
| No communication with drive unit | Incorrect wiring; Power supply fault; Firmware error | Verify all connections; Check power supply meets specifications; Attempt controller reboot or firmware reflash [1]. |
| Drive unit protection triggers (e.g., overheating) | Operating beyond design limits; Coolant flow issues | Ensure operation within specified thermal limits; Verify cooling system functionality [1]. |
| Loss of Bluetooth connection to dashboard app | Outdated app; Interference; Low device battery | Update app to latest version; Reduce distance between device and controller; Check device battery [1]. |
Q1: What drive units are compatible with the controller? Based on a similar system, the controller is compatible with a range of drive units, including all large and small rear drive units from Tesla Model S and X, Model 3 rear drive units, and dual motor powertrains from specific Model S and X variants [1].
Q2: Does the controller require modification of the drive unit? A key feature of similar systems is that they do not require disassembly of the drive unit or removal of the inverter logic board, simplifying integration [1].
Q3: How is the controller updated? Modern controllers are often capable of receiving firmware updates over-the-air (OTA) when new features are released [1].
For researchers incorporating a vehicle control system into a testing platform, such as for a drive unit performance study, the following methodology can serve as a guide.
The diagram below illustrates the flow of information in a hierarchical vehicle control system, which integrates a high-level controller with low-level actuators, a common architecture in research platforms [3].
This diagram details the logical structure of a PD controller with feedforward compensation, a design noted for its performance in vehicle platooning and precise motion control [2].
FAQ: What is the scientific basis for extrapolating pharmacokinetic parameters from animals to humans?
Interspecies pharmacokinetic scaling is founded on the observation that physiological and pharmacokinetic processes across mammals are biologically interrelated and often scale predictably with body size [1] [2]. The primary goal is to predict human pharmacokinetic parameters—such as clearance (CL), volume of distribution (Vss), and elimination half-life (t1/2)—from data obtained in laboratory animals.
The two main methodological approaches are:
b and coefficient a are derived from regression analysis of animal data.The following diagram illustrates the logical relationship and workflow between these two primary approaches.
FAQ: How do I perform a basic allometric scaling to predict human clearance?
The simple allometric equation is the foundation for interspecies scaling. The following table summarizes the typical range of the allometric exponent (b) for key pharmacokinetic parameters [1] [3] [4].
| Pharmacokinetic Parameter | Typical Allometric Exponent (b) | Interpretation and Notes |
|---|---|---|
| Clearance (CL) | 0.65 - 0.8 | Often scales with metabolic rate. Drugs with low hepatic extraction may require correction factors (e.g., Brain Weight, MLP) [1]. |
| Volume of Distribution (Vss) | ~0.8 - 1.0 | Tends to be more predictable and correlate well with body weight across species [1] [4]. |
| Elimination Half-Life (t1/2) | 0.2 - 0.4 | A composite parameter (t1/2 = 0.693 * Vss / CL). Its scaling exponent is derived from those of Vss and CL [4]. |
Step-by-Step Protocol: Simple Allometric Scaling for Human Clearance Prediction
Case Study Example: A 2024 study on the anti-tuberculosis drug Telacebec (Q203) successfully integrated population pharmacokinetics and interspecies scaling to predict human PK, demonstrating the modern application of these principles [5].
FAQ: Our allometric scaling predicts human clearance poorly. What could be wrong?
Poor prediction often stems from species-specific differences in drug metabolism and elimination pathways. The table below outlines common failure modes and proposed solutions.
| Problem | Possible Cause | Solution / Alternative Approach |
|---|---|---|
| Under-prediction of Human Half-life | Faster metabolic clearance in animals compared to humans, especially for drugs eliminated by the hepatic cytochrome P450 system [1] [6]. | Use a correction factor such as Brain Weight (BRW) or Maximum Life-span Potential (MLP) in the allometric equation: CLhuman = (a × Wb) × (BRWhuman / BRWanimal) [1]. |
| High Inter-species Variability in Data | The drug may be a "low hepatic extraction" drug or have species-specific metabolic pathways [1] [4] [7]. | Consider if PBPK modeling is more appropriate. Ensure the animal data is of high quality and from consistent (IV) routes of administration [1] [4]. |
| Inaccurate Prediction for New Chemical Entity | General limitation of allometric scaling; some drugs do not scale well due to unique disposition properties [7]. | Use allometric scaling as an initial guide for first-in-human doses but be prepared to adjust based on early clinical data. |
| Discrepancy between Predicted and Observed Human Exposure | Differences in plasma protein binding between species can significantly impact free drug concentration and clearance [6]. | Incorporate unbound (free) drug fractions into the analysis. Measure and use the unbound clearance (CLu) for scaling. |
FAQ: When should I use a PBPK model instead of allometric scaling?
The choice of model depends on your development stage and the questions you need to answer. The workflow below outlines the decision-making process for selecting the appropriate scaling methodology, building on the core principles.
Protocol: Drug Repurposing with Interspecies Scaling A 2024 study on pyronaridine and artesunate provides a protocol for repurposing drugs for new indications [3]:
The table below summarizes the available quantitative data for this compound from the literature.
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| IC50 (Potency) | 6.75 pM (picomolar) | Inhibition of purified MMP-13 enzyme [1]. |
| Selectivity | >2,600-fold | Selectivity for MMP-13 over other related metalloenzymes [1]. |
| In Vitro Efficacy | 87.4% inhibition of collagen breakdown | Measured at 0.1 μM in IL-1β and oncostatin M stimulated cartilage [1]. |
| In Vivo Exposure (AUC, guinea pig) | 8357 ng·h/mL (disodium salt) | Following oral administration (10-20 mg/kg) [1]. |
| In Vivo Exposure (Cmax, guinea pig) | 1445 ng/mL (disodium salt) | Following oral administration (10-20 mg/kg) [1]. |
| Solubility (DMSO Stock) | 15.62 mg/mL (32.57 mM) | Requires ultrasonic treatment; hygroscopic DMSO impacts solubility [1]. |
Here is a detailed methodology for a key experiment that demonstrates the efficacy of this compound, based on the screening model described in the search results.
Protocol: In Vitro Screening of this compound in a Cytokine-Stimulated Cartilage Model
This protocol is adapted from the GelMA-alginate hydrogel model used to screen MMP-13 inhibitors, which closely mimics the osteoarthritis disease state [2].
1. Model Preparation (GelMA-Alginate IPN Hydrogel)
2. Cell Encapsulation and Culture
3. Disease Induction and Inhibitor Treatment
4. Endpoint Analysis (Collagen Breakdown)
The following diagram illustrates the complete experimental workflow for screening this compound:
Q1: I am unable to get this compound into solution. What is the recommended protocol for preparing a stock solution? A1: this compound has a documented solubility of 15.62 mg/mL in DMSO (32.57 mM) [1]. For a 10 mM stock solution:
Q2: My in vivo results in guinea pigs are variable. What are the expected pharmacokinetic parameters? A2: According to supplier data, the disodium salt formulation of this compound shows improved absorption in guinea pigs compared to the free acid. At an oral dose of 10-20 mg/kg, the expected values are [1]:
Q3: How selective is this compound, and could off-target effects explain my experimental results? A3: this compound is reported to be a highly selective MMP-13 inhibitor, with an impressive >2,600-fold selectivity over other related metalloenzymes [1]. While this high degree of specificity makes off-target effects less likely, they cannot be entirely ruled out, especially in complex biological systems. Controls using a different, structurally distinct MMP-13 inhibitor are recommended to confirm that observed effects are indeed due to MMP-13 inhibition.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low In Vitro Efficacy | Instability of the compound in culture media. | Prepare fresh stock solutions before each experiment. Consider adding the inhibitor shortly after cytokine induction. |
| Inadequate disease model induction. | Verify the activity and concentration of your cytokines (IL-1β/TNF-α). Use a positive control if available. | |
| Poor Solubility in Buffer | Directly adding DMSO stock to aqueous buffer. | When preparing working solutions, first dilute the DMSO stock into a compatible solvent like PEG300 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1]. |
| High Cytotoxicity | Excessive concentration of this compound or DMSO. | Perform a dose-response curve to find a therapeutic window. Ensure the final concentration of DMSO in your assays is ≤0.1%. |
| Inconsistent Results with Human Explants | High inherent heterogeneity of tissue samples. | This is a known challenge [2]. Increase sample size (N) and ensure rigorous normalization (e.g., to total protein or tissue weight). |
This compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The quantitative data below summarizes its inhibition potency and selectivity.
| Property | Value / Description | Source / Context |
|---|---|---|
| Target | Matrix Metalloproteinase-13 (MMP-13) | [1] |
| IC50 (Potency) | 6.9 pM (Picomolar) | [1] |
| Selectivity | >2,600-fold selectivity over other related metalloenzymes | [1] |
| Functional Assay | Inhibition of degradation of bovine nasal septal cartilage explants | [1] |
| Note | The IC50 value of 6.75 pM is also reported for the this compound compound itself [1]. |
While a specific step-by-step protocol for this compound wasn't available in the search results, the general methodologies from relevant studies can guide your experimental design.
Q1: The potency of my this compound appears low in a functional cellular assay. What could be the cause?
Q2: I am observing off-target effects in my experiments. How can I confirm this compound's selectivity?
This diagram outlines the key steps and decision points for experimentally validating the potency of this compound, based on general best practices for inhibitor characterization.
The table below summarizes the key quantitative data for this compound's activity against MMP-13 and its selectivity over related enzymes.
| Target | Potency (IC₅₀ or Kᵢ) | Selectivity Fold-Change (vs. MMP-13) | Assay Type |
|---|---|---|---|
| MMP-13 | 6.75 - 6.9 pM [1] [2] [3] | - | Cell-free assay [1] [2] |
| MMP-2 | 18 nM [4] | >2,600-fold [1] [2] [3] | Cell-free assay [4] |
| MMP-10 | 160 nM [4] | >2,600-fold [1] [2] [3] | Cell-free assay [4] |
| MMP-3 | 600 nM [4] | >2,600-fold [1] [2] [3] | Cell-free assay [4] |
| MMP-8 | 780 nM [4] | >2,600-fold [1] [2] [3] | Cell-free assay [4] |
| MMP-1, -7, -9, -14, TACE | >10,000 nM [4] | >1,400,000-fold [4] | Cell-free assay [4] |
This exceptional selectivity is attributed to this compound's unique mechanism of action. Unlike early, non-selective MMP inhibitors that act as zinc-binding groups, this compound is a noncompetitive inhibitor that binds to an exosite (the S1' subsite) outside the active zinc-containing catalytic domain [5]. This allows it to achieve high specificity for MMP-13's unique protein structure [5].
For researchers aiming to verify the activity and selectivity of this compound in their own systems, the following key methodologies from the literature can serve as a guide.
This cell-free assay is used to determine IC₅₀ values and selectivity against various MMPs [1] [5].
This cell-based assay models the cartilage-protective effects of this compound, relevant for osteoarthritis research [1] [6].
Q1: What is the evidence that this compound is selective and not a pan-MMP inhibitor? A1: The selectivity is demonstrated by its sub-nanomolar potency against MMP-13 coupled with very weak activity against a wide panel of other MMPs and related metalloenzymes (see table above). For example, its activity against MMP-1, -7, -9, and -14 is over a million times weaker than for MMP-13 [4]. This profile has been confirmed in multiple independent studies [1] [2] [3].
Q2: Has the binding mode of this compound been structurally characterized? A2: Yes, the mechanism is well-established. Co-crystallization studies have confirmed that this compound acts as a noncompetitive inhibitor, binding to the S1' specificity pocket of MMP-13 (exosite binding) rather than chelating the catalytic zinc ion. This structural data is available under PDB ID 3WV1 [3] [4].
Q3: What are the recommended solvent and storage conditions for this compound? A3:
The following diagram illustrates the logical workflow for verifying this compound's selectivity, from initial biochemical assays to functional validation in disease-relevant models.
The table below summarizes key information for T-26c and other selective MMP-13 inhibitors identified in the current literature.
| Inhibitor Name | Chemical Class / Key Feature | Known Selectivity / Mechanism | Primary Experimental Context | Key Findings / Effects |
|---|---|---|---|---|
| This compound (HY-100518) [1] | Selective MMP-13 Inhibitor | Selective for MMP-13 | Osteogenic differentiation in Mouse Embryonic Fibroblasts (MEFs) induced by BMP9 [1]. | Promoted BMP9-induced osteogenic differentiation; enhanced Wnt/β-catenin signaling via HIF-1α upregulation [1]. |
| AQU-019 [2] | Pyrimidine-dicarboxamide / Deuterated | Allosteric inhibitor; high selectivity for MMP-13 [2]. | In vivo: Monoiodoacetic acid (MIA) rat model of osteoarthritis (OA). Injected intra-articularly [2]. | Showed chondroprotective effects in an OA model; optimized for metabolic stability and oral bioavailability [2]. |
| MMP13i-A [3] [4] | Pyrimidine-dicarboxamide | Highly selective for MMP-13 (nanomolar potency); non-hydroxamate based [3]. | In vivo: Atherosclerosis in ApoE-/- mice (oral administration). In vitro: C2C12 myoblast migration and differentiation [3] [4]. | Increased plaque collagen content in atherosclerotic mice; dramatically blocked myoblast migration [3] [4]. |
| Compound 1 / "MMP-13 inhibitor" [4] | Pyrimidine-dicarboxamide | High specificity for MMP-13; binds the catalytic domain [4]. | In vitro: C2C12 myoblast proliferation, migration, and differentiation assays [4]. | Blocked myoblast migration and delayed differentiation; no effect on proliferation [4]. |
| Ro 28-2653 [5] | Pyrimidine-based | Selective for MMP-2, MMP-9, and MT1-MMP; spares MMP-1 and TACE [5]. | In vivo: Tumor growth models (e.g., nasal and prostate cancer in rats/mice) [5]. | Diminished tumor growth; antiangiogenic; oral bioavailability; lower incidence of musculoskeletal side effects [5]. |
To help you interpret the data in the table, here is a deeper dive into the experimental methodologies used in the key studies.
The following diagrams illustrate the shared allosteric mechanism of pyrimidine-dicarboxamide inhibitors like MMP13i-A and AQU-019, and a generalized experimental workflow for validating MMP-13 inhibitors.
Allosteric Inhibition of MMP-13
This diagram shows how inhibitors like AQU-019 and MMP13i-A bind to an allosteric site (S1' pocket), inducing a conformational change in the enzyme that prevents it from cleaving its natural collagen substrate [2].
MMP-13 Inhibitor Validation Workflow
This flowchart outlines a common pathway for validating MMP-13 inhibitors, progressing from initial biochemical screening to in vivo models, as reflected in the literature for AQU-019 and MMP13i-A [2] [3].
The following table summarizes the available experimental data on the potency of T-26c and other MMP-13 inhibitors documented in recent research.
| Inhibitor Name | Reported IC50 / Ki Value | Selectivity Profile | Mechanism of Action | Key Experimental Model (In Vitro) |
|---|---|---|---|---|
| This compound | IC50 = 6.75 pM (cell-free) [1] [2] | >2600-fold selectivity over related metalloenzymes [1] [2] | Potent, selective active-site inhibitor [1] [2] | Bovine nasal cartilage explants [1] [2] |
| Compound 1 (Q) | Ki = 0.8 ± 0.2 μM [3] | Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3] | Noncompetitive, exosite-binding [3] | Triple-helical fTHP-15 substrate [3] |
| Compound 2 (Q1) | Ki = 0.3 ± 0.1 μM [3] | Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3] | Noncompetitive, exosite-binding [3] | Triple-helical fTHP-15 substrate [3] |
| Compound 3 (Q2) | Ki = 0.2 ± 0.1 μM [3] | Selective; IC50 > 40 μM vs. MMP-1 & MMP-8 [3] | Noncompetitive, exosite-binding [3] | Triple-helical fTHP-15 substrate [3] |
| Aventis Compound 4 | Ki = 0.06 ± 0.02 μM [3] | Highly selective for MMP-13 [3] | Noncompetitive, binds S1' exosite [3] | Triple-helical fTHP-15 substrate [3] |
| Pfizer Compound 5 | Ki = 0.01 ± 0.0 μM [3] | Highly selective for MMP-13 [3] | Noncompetitive, binds S1' exosite [3] | Triple-helical fTHP-15 substrate [3] |
For researchers looking to replicate or understand the basis of the potency data, here are the methodologies from key studies.
MMP-13 Enzyme Inhibition Assay (for this compound IC50) [2]:
Cartilage Explant Collagen Degradation Assay (for this compound functional activity) [1] [2]:
Kinetic Characterization (for Ki determination of Compounds 1-5) [3]:
The diagram below illustrates the pathological process of cartilage degradation in Osteoarthritis and where MMP-13 inhibitors act, providing context for the experimental models.
The table below summarizes the key characteristics of different OA models used in preclinical research, which are essential for evaluating potential therapeutics.
| Model Type | Key Features & Mechanisms | Primary Readouts & Data | Pros & Cons |
|---|
| Hydrogel-based 3D Model (GelMA-Alginate IPN) [1] | - Induction: IL-1β & TNF-α cytokines.
For researchers looking to implement these models, here are the detailed methodologies.
This protocol creates a biomimetic 3D environment for chondrocyte culture and drug testing.
Hydrogel Synthesis:
OA Induction & Drug Testing:
This model tests therapeutic effects on chondrocytes with an inflamed, OA-like phenotype.
Cell Culture:
OA Induction & Treatment:
Outcome Measures:
To help visualize the experimental process and the biological target, the following diagrams outline the general workflow for testing a drug in a hydrogel model and the role of MMP-13 in OA.
When planning experiments for this compound or similar compounds, it's crucial to choose the right model. Authoritative reviews suggest focusing on the study's objective and aligning the model with specific human OA patient sub-types to improve the translatability of results [3]. The GelMA-alginate model is particularly recommended for high-throughput primary drug screening due to its reproducibility and human-specific context, while the cytokine-induced chondrocyte model is excellent for investigating anti-inflammatory and anti-catabolic mechanisms [1] [2]. Human cartilage explants provide a more physiologically relevant model but their high variability can make it difficult to obtain consistent results, especially in early-stage screening [1].
The table below summarizes the available quantitative data for this compound from scientific research:
| Property | Description / Value |
|---|---|
| Target | Matrix Metalloproteinase-13 (MMP-13) [1] [2] |
| Reported Potency (IC₅₀) | 6.75 pM (picomolar) [2] |
| Reported Selectivity | >2,600-fold selectivity over other related metalloenzymes [2] |
| Reported In Vitro Efficacy | 87.4% inhibition of collagen breakdown at 0.1 μM (micromolar) in a cytokine-stimulated cartilage model [2] |
| Key Characteristic | High potency and exceptional selectivity for MMP-13 [2] |
The data for this compound is derived from specific experimental models that are relevant for preclinical drug screening.
MMP-13 is a critical enzyme targeted in osteoarthritis (OA) drug development. It aggressively breaks down type II collagen, the primary structural component of articular cartilage [1]. Inhibiting MMP-13 is a key strategy for developing Disease-Modifying Osteoarthritis Drugs (DMOADs), which aim to slow the underlying disease progression by preserving cartilage structure, rather than just managing symptoms [1].
The following diagram illustrates the mechanism of cartilage degradation in OA and how MMP-13 inhibitors like this compound are hypothesized to work:
The search results confirm that while MMP-13 is a major therapeutic target, very few drugs in this class have reached clinical trials [1]. This lack of approved drugs likely explains the difficulty in finding a direct, data-driven comparison between a pre-clinical probe like this compound and "standard treatments."
To build a more complete comparison guide, you may need to:
The table below summarizes the mechanisms, key experimental findings, and development status of several promising therapeutic approaches identified in recent research.
| Therapy / Technology | Mechanism of Action | Key Experimental Findings & Models | Reported Outcomes | Stage of Development (as per sources) |
|---|
| Dual-Drug Hydrogel (Dexamethasone + Kartogenin) [1] | Spatiotemporal drug delivery: Dexamethasone for early immunomodulation (M1 to M2 macrophage polarization); Kartogenin for sustained chondrogenesis [1]. | In vitro RAW264.7 macrophage and hMSC co-cultures; In vivo rabbit knee defect models [1]. | - 75% ↓ TNF-α, 6-fold ↑ IL-10 in vitro [1].
For researchers aiming to replicate or build upon these studies, here is a deeper dive into the methodologies from two key papers.
1. Protocol: Dual-Drug Hydrogel Efficacy Assessment [1] This protocol outlines the key steps for evaluating the hydrogel's performance in cartilage repair, from fabrication to in vivo testing.
Key Parameters:
2. Protocol: PRP Clinical Outcome Evaluation [3] This protocol describes the typical methodology for assessing PRP therapy in human patients, based on recent clinical evidence.
Key Parameters:
Understanding the molecular pathways is crucial for drug development. The diagram below synthesizes key pathogenic signaling pathways in OA and maps the points of action for the therapies discussed.
The field of cartilage protection is evolving from symptomatic relief to disease modification and true regeneration [6]. The most promising strategies, as shown, involve:
A significant challenge remains the translation of these exciting preclinical results into widely available clinical treatments. Many approaches are still in early-stage trials, and issues of high production costs, regulatory pathways, and long-term safety and efficacy need to be addressed [6].
The table below summarizes the available information on T-26c's selectivity, though a direct comparison with TACE inhibitors is lacking.
| Attribute | This compound | TACE (ADAM17) |
|---|---|---|
| Primary Target | Matrix Metalloproteinase-13 (MMP-13) [1] [2] [3] | Tumor Necrosis Factor-α Converting Enzyme (ADAM17) [1] |
| Reported IC₅₀ | 6.75 pM (cell-free assay for MMP-13) [2] [3] | Information not available for comparison |
| Key Selectivity Data | >2,600-fold selectivity over other tested metalloenzymes [2] [3] | Drug discovery efforts have historically focused on zinc-binding inhibitors, which lack selectivity and lead to side effects [1] |
| Inhibition Mechanism | Non-zinc-binding, exosite-targeted (inferred from similar compounds) [1] | Selective, non-zinc-binding, exosite-targeting inhibitors are a modern approach to achieve selectivity [1] |
The high selectivity of this compound was established through standard biochemical enzyme inhibition assays [2]. The general workflow for such selectivity profiling is outlined below:
The specific protocol from one source describes [2]:
The search for selective inhibitors is a key theme in metalloprotease research. While this compound is not a TACE inhibitor, the findings on its selectivity for MMP-13 align with a major shift in the field [1]:
For your comparison guide, you can authoritatively state that This compound is a pico-molar, highly selective MMP-13 inhibitor and is not reported to inhibit TACE. The key supporting data is its >2,600-fold selectivity over a panel of related metalloenzymes [2] [3].
To provide a more complete comparison, you could:
This framework, outlined in a 2023 study, employs a series of complementary assays to thoroughly evaluate the specificity of therapeutic TCR candidates [1].
| Screening Tier | Assay Description | Key Objective | Outcome/Interpretation |
|---|---|---|---|
| 1. Initial Rapid Screening | p-MHC tetramer staining; coculture with cell line panels [1]. | Identify TCRs with obvious non-specific binding or fratricidal activity (killing of non-target cells) [1]. | Filters out highly cross-reactive clones early. TCRs binding to irrelevant p-MHC are deemed unsafe [1]. |
| 2. TCR Recognition Motif Mapping | Alanine scanning to identify peptide residues critical for TCR engagement [1]. | Define the key amino acid sequence (motif) the TCR recognizes for in silico candidate prediction [1]. | Informs search parameters for the human proteome to find peptides with similar motifs [1]. |
| 3. Expanded In Silico Search | Search human proteome using:
This workflow demonstrates that a combination of methods is more effective than any single assay for detecting complex cross-reactivities [1].
Here are the detailed methodologies for the core techniques mentioned in the framework:
p-MHC Tetramer Staining [1]:
Coculture Assay with Cell Lines [1]:
Alanine Scanning for Motif Identification [1]:
The following diagram illustrates the logical flow of this multi-tiered screening strategy.
Since "this compound" was not found, you may need to: